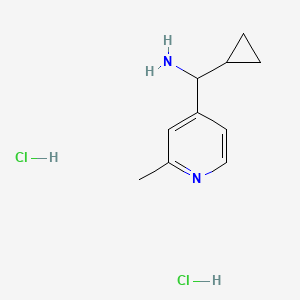

![molecular formula C6H5BrClN3 B2938915 6-Chloroimidazo[1,2-a]pyrimidine hydrobromide CAS No. 2198795-14-9](/img/structure/B2938915.png)

6-Chloroimidazo[1,2-a]pyrimidine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloroimidazo[1,2-a]pyrimidine hydrobromide is a compound used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of this compound involves several steps. Imidazopyridine, an important fused bicyclic 5–6 heterocycle, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A commercially available compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been detected for monitoring pH value (3.0–7.0) .Molecular Structure Analysis

The molecular structure of this compound is complex. It is a fused bicyclic 5,6 heterocycle . The empirical formula is C7H5ClN2 and the molecular weight is 152.58 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 153.57 . The IUPAC name is 6-chloroimidazo[1,2-a]pyrimidine .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

One area of application involves the synthesis and evaluation of antimicrobial properties. Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial activities against various microorganisms. For instance, Revanker et al. (1975) reported the preparation of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines, with 5-n-Octylaminoimidazo[1,2-a]pyrimidine showing notable activity against all tested microorganisms (Revanker, Matthews, & Robins, 1975).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Derivatives of benzimidazole, which share a structural similarity with 6-Chloroimidazo[1,2-a]pyrimidine hydrobromide, have been studied for their effectiveness in inhibiting the corrosion of metals. Khaled (2003) demonstrated that benzimidazole derivatives effectively suppress iron corrosion in hydrochloric acid solutions, suggesting potential applications for this compound derivatives in protecting metal surfaces (Khaled, 2003).

DNA Replication Inhibition

Furthermore, compounds related to this compound have been explored for their ability to selectively inhibit DNA replication. For example, 6-(p-hydroxyphenylazo)-uracil, an azopyrimidine, has been shown to selectively and completely inhibit the replication of bacterial DNA, indicating a potential application in antimicrobial strategies without affecting the metabolism of other cellular macromolecules (Brown, 1970).

Catalytic Studies

In catalysis, derivatives of imidazo[1,2-a]pyrimidines have been synthesized for use in catalytic applications. Danopoulos, Winston, and Motherwell (2002) synthesized 2,6-bis(arylimidazolium)pyridine dibromide derivatives, which were used to prepare ruthenium ‘pincer’ complexes. These complexes showed catalytic activity in the transfer hydrogenation of carbonyl compounds, underscoring the versatility of imidazo[1,2-a]pyrimidine derivatives in catalytic processes (Danopoulos, Winston, & Motherwell, 2002).

Zukünftige Richtungen

The future directions for research on 6-Chloroimidazo[1,2-a]pyrimidine hydrobromide could involve further exploration of its applications in medicinal chemistry, particularly in the treatment of tuberculosis . Additionally, the development of fluorescent probes based on this compound could greatly promote the field of fluorescent imaging .

Eigenschaften

IUPAC Name |

6-chloroimidazo[1,2-a]pyrimidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3.BrH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGKXEFYMOVXLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=NC2=N1)Cl.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2938832.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-diethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2938833.png)

![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2938836.png)

![8-(2-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2938837.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2938841.png)

![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2938844.png)

![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride](/img/structure/B2938850.png)

![Thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2938852.png)

![t-Butyl {2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B2938853.png)

![1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid](/img/structure/B2938854.png)